Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate
CAS No.: 83006-58-0
Cat. No.: VC17000194
Molecular Formula: C26H18N3NaO3S
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83006-58-0 |
|---|---|
| Molecular Formula | C26H18N3NaO3S |
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | sodium;8-anilino-5-(naphthalen-1-yldiazenyl)naphthalene-1-sulfonate |
| Standard InChI | InChI=1S/C26H19N3O3S.Na/c30-33(31,32)25-15-7-13-21-23(16-17-24(26(21)25)27-19-10-2-1-3-11-19)29-28-22-14-6-9-18-8-4-5-12-20(18)22;/h1-17,27H,(H,30,31,32);/q;+1/p-1 |
| Standard InChI Key | RFDUMAZSFNDRFC-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=CC5=CC=CC=C54)C=CC=C3S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate belongs to the class of aryl azo compounds, distinguished by the presence of an azo (-N=N-) linkage between aromatic systems. The molecule comprises:
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Naphthalene backbone: Two fused benzene rings form the core structure, with substituents at the 1, 5, and 8 positions.
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Azo group: A -N=N- bridge connecting the naphthalene system to a 1-naphthyl group.
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Phenylamino group: An aniline derivative (-NH-CH) attached at the 8-position.
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Sulfonate group: A -SONa group at the 1-position, conferring water solubility .
The IUPAC name, sodium;8-anilino-5-(naphthalen-1-yldiazenyl)naphthalene-1-sulfonate, precisely reflects this arrangement. The canonical SMILES string codifies the connectivity.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 83006-58-0 | |
| Molecular Formula | ||
| Molecular Weight | 475.5 g/mol | |
| Exact Mass | 475.097 Da | |
| Polar Surface Area (PSA) | 102.33 Ų | |
| LogP (Octanol-Water) | 8.21 | |
| EINECS | 280-107-9 |
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via azo coupling, a cornerstone reaction in dye chemistry. The process involves:
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Diazotization: A primary aromatic amine (e.g., 1-naphthylamine) reacts with nitrous acid () under acidic conditions to form a diazonium salt.
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Coupling Reaction: The diazonium salt electrophilically attacks a coupling component—in this case, 8-(phenylamino)naphthalene-1-sulfonic acid—at the para position to the amino group.
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Sulfonation: Pre- or post-functionalization introduces the sulfonate group, typically via reaction with sulfuric acid or its derivatives.
Microwave-assisted copper-catalyzed Ullmann reactions, as demonstrated for analogous 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives , offer potential for optimizing yield and reaction time. These methods leverage microwave irradiation to enhance reaction kinetics and copper catalysts to mediate aryl-amine couplings.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Diazotization | NaNO, HCl, 0–5°C | Formation of diazonium salt |
| Coupling | 8-(Phenylamino)naphthalene-1-sulfonic acid, pH 6–8 | Azo bond formation |
| Sulfonation | HSO, SO | Introduction of -SO group |
| Neutralization | NaOH | Sodium salt precipitation |
Applications and Functional Utility
Industrial Applications
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Textile Dyes: The sulfonate group enhances aqueous solubility, making the compound suitable for dyeing natural and synthetic fibers. Azo dyes account for 60–70% of all textile colorants, valued for their chromophore stability.
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Biological Staining: Structural analogs like ANS are used as fluorescent probes for protein conformation studies. The sulfonate moiety facilitates binding to hydrophobic pockets, inducing fluorescence shifts .
Material Science
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Sensor Development: Azo compounds exhibit photoisomerization, enabling applications in light-responsive materials. The naphthylazo group’s extended conjugation may enhance spectral sensitivity.
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Ion-Selective Membranes: Sulfonated aromatics are employed in ion-exchange membranes for fuel cells and water purification. The compound’s sulfonate content suggests potential in such technologies .
Research Findings and Comparative Analysis
Spectral Properties
While direct studies on the compound are sparse, its ANS analogs exhibit strong fluorescence quenching upon binding to hydrophobic environments. The LogP of 8.21 indicates significant hydrophobicity despite the sulfonate group, suggesting micellar aggregation in aqueous solutions.
Comparative Toxicity
Ecotoxicity data for the simpler congener 1-naphthalenesulfonic acid, 8-(phenylamino)-, sodium salt (1:1) (CAS 1445-19-8) reveal moderate toxicity to aquatic organisms, with LC values of 12–15 mg/L in Daphnia magna . Structural complexity in the target compound may alter bioavailability and toxicity profiles.
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